Cas no 2172213-29-3 (3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid)

3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure features a sterically hindered tertiary carbon center and an ethyl-substituted amide group, enhancing stability during solid-phase peptide assembly. The Fmoc protecting group ensures selective deprotection under mild basic conditions, while the methylpropanoic acid moiety facilitates efficient coupling with resin-bound peptides. This compound is particularly useful for introducing branched or sterically constrained motifs into peptide sequences, enabling the synthesis of complex architectures with improved conformational control. Its high purity and consistent performance make it suitable for demanding research applications in medicinal chemistry and bioconjugation.
3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid structure
2172213-29-3 structure
Product Name:3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid
CAS No:2172213-29-3
MF:C26H32N2O5
MW:452.542687416077
CID:6172398
PubChem ID:165545171
Update Time:2025-10-12

3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid
    • 3-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-methylpropanoic acid
    • EN300-1489779
    • 2172213-29-3
    • Inchi: 1S/C26H32N2O5/c1-5-28(15-17(2)24(30)31)23(29)14-26(3,4)27-25(32)33-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22H,5,14-16H2,1-4H3,(H,27,32)(H,30,31)
    • InChI Key: PXSDHFWRPPPZFG-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C)CC(N(CC)CC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 95.9Ų

3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid Pricemore >>

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3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid Related Literature

Additional information on 3-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid

Introduction to 3-N-Ethyl-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic Acid (CAS No. 2172213-29-3)

3-N-Ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid (CAS No. 2172213-29-3) is a sophisticated organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, often referred to as a Fmoc-protected amino acid derivative, plays a crucial role in the synthesis of peptides and proteins, particularly in the context of drug development and therapeutic applications.

The structure of 3-N-Ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid is characterized by its unique combination of functional groups, including an Fmoc (fluorenylmethyloxycarbonyl) protecting group, an ethyl substituent, and a methylated amino acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the amino group during the sequential addition of amino acids, ensuring high yields and purity of the final product.

Recent advancements in the field have highlighted the importance of this compound in various biochemical and pharmaceutical applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that Fmoc-protected amino acid derivatives, such as 3-N-Ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid, are essential for the synthesis of bioactive peptides with enhanced stability and bioavailability. These peptides have shown promise in treating a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.

The synthesis of 3-N-Ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid involves several key steps, including the protection of the amino group with Fmoc, the introduction of the ethyl substituent, and the formation of the methylated amino acid backbone. These steps require precise control over reaction conditions to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis and automated peptide synthesizers have been employed to optimize these processes, making it possible to produce large quantities of this compound with consistent quality.

In addition to its role in peptide synthesis, 3-N-Ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid has also been explored for its potential as a building block in supramolecular chemistry. Supramolecular assemblies formed from this compound have shown unique properties such as self-healing and stimuli-responsive behavior, which could be harnessed for applications in drug delivery systems and smart materials.

The safety profile of 3-N-Ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-methylpropanoic acid has been extensively studied. It is generally considered safe for use in laboratory settings when proper handling protocols are followed. However, like many organic compounds used in chemical synthesis, it should be handled with care to avoid exposure to skin or inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures.

In conclusion, 3-N-Ethyl-3-{(9H-fluoren-9-yloxycarbonyl)amino}-3-methylbutanamido}-2-methylpropanoic acid (CAS No. 2172213-29-3) is a versatile and important compound with a wide range of applications in chemical biology and pharmaceutical research. Its unique structure and properties make it an invaluable tool for scientists working on peptide synthesis, drug development, and supramolecular chemistry. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its impact on these fields.

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